molecular formula C11H9ClO B3066721 1-Chloro-6-methoxynaphthalene CAS No. 872678-33-6

1-Chloro-6-methoxynaphthalene

Cat. No. B3066721
CAS RN: 872678-33-6
M. Wt: 192.64 g/mol
InChI Key: UVCVWODBQUZXKE-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxynaphthalene is an organic compound . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular formula of 1-Chloro-6-methoxynaphthalene is C11H9ClO . The average mass is 192.642 Da and the monoisotopic mass is 192.034195 Da .

Scientific Research Applications

Vibrational Spectral Analysis

1-Chloro-6-methoxynaphthalene's structural and vibrational properties have been explored through scaled quantum Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy (FT-Raman). These studies provide insights into the vibrational frequencies and intensities of vibrational bands, enhancing our understanding of the compound's molecular characteristics (Govindarajan, Periandy, & Ganesan, 2010).

Catalysis and Green Chemistry

Research into the catalytic methylation of naphthols, using compounds like 1-Chloro-6-methoxynaphthalene, has significant implications in green chemistry. The use of dimethyl carbonate as a greener methylation agent, over more hazardous methyl halides and dimethyl sulfate, showcases an environmentally friendly approach to chemical synthesis (Yadav & Salunke, 2013).

Regioselective Chemical Reactions

Studies on the regioselective lithiation of 1-methoxynaphthalene, a compound structurally similar to 1-Chloro-6-methoxynaphthalene, reveal the nuanced mechanisms of such reactions. This research is pivotal for understanding the specific interactions and transformations that occur in organic synthesis (Betz & Bauer, 2002).

Acylation Reactions

The acylation of methoxynaphthalene derivatives, including 1-Chloro-6-methoxynaphthalene, is crucial for producing various pharmaceutical and industrial compounds. Research in this area focuses on reaction conditions, catalysts, and selectivity, contributing to more efficient and targeted synthetic processes (Andy et al., 2000).

Shape-Selective Catalysis

The shape-selective properties of catalysts, such as zeolites, are employed in the acylation of compounds like 1-Chloro-6-methoxynaphthalene. This research advances our understanding of how catalyst structure influences chemical reactions, enhancing selectivity and efficiency in chemical synthesis (Botella et al., 2003).

Crystallography and Synthesis

Crystallographic studies of compounds related to 1-Chloro-6-methoxynaphthalene, like 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, provide valuable insights into their molecular structure, aiding in the development of new synthetic methods and materials (Singh, 2013).

properties

IUPAC Name

1-chloro-6-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCVWODBQUZXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629954
Record name 1-Chloro-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-methoxynaphthalene

CAS RN

872678-33-6
Record name 1-Chloro-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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